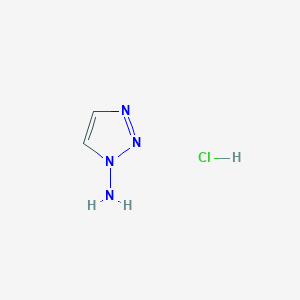
1H-1,2,3-Triazol-1-amin-Hydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-1,2,3-Triazol-1-amine hydrochloride is a chemical compound with the molecular formula C2H4N4·HCl It is a derivative of 1,2,3-triazole, a five-membered ring containing three nitrogen atoms
Wissenschaftliche Forschungsanwendungen
1H-1,2,3-Triazol-1-amine hydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
1H-1,2,3-Triazol-1-amine hydrochloride is a compound with a triazole ring system and an amino group 1,2,3-triazole derivatives have been known to exhibit various biological activities, including antiviral activity , and they can inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) activities .
Mode of Action
The 1,2,3-triazole ring interacts with the amino acids present in the active site of its targets . These interactions can include electrostatic interaction, Pi-anion interaction, hydrogen bonding, and Van der Waals interaction . This interaction can lead to the inhibition of the target enzymes, such as AChE and BuChE .
Biochemical Pathways
The inhibition of ache and buche can affect the cholinergic system, which plays a crucial role in many physiological functions, including muscle function, memory, and cognition .
Pharmacokinetics
Triazoles are generally known for their chemical stability, which can contribute to their bioavailability .
Result of Action
The inhibition of AChE and BuChE by 1H-1,2,3-triazol-1-amine hydrochloride can lead to an increase in the concentration of acetylcholine in the synaptic cleft, affecting nerve signal transmission . This can have various effects at the molecular and cellular levels, depending on the specific physiological context.
Action Environment
The action, efficacy, and stability of 1H-1,2,3-triazol-1-amine hydrochloride can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and its interaction with its targets . .
Biochemische Analyse
Biochemical Properties
1,2,3-triazoles are known to interact with various enzymes, proteins, and other biomolecules . They exhibit high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . These features make the substituted 1,2,3-triazole motif structurally resembling to the amide bond, mimicking an E or a Z amide bond .
Cellular Effects
1,2,3-triazoles have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
1,2,3-triazoles are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
1,2,3-triazoles are known for their high chemical stability, even under acidic or basic hydrolysis, oxidizing and reducing conditions, and high temperature .
Metabolic Pathways
1,2,3-triazoles are known to interact with various enzymes and cofactors .
Transport and Distribution
1,2,3-triazoles are highly soluble in water , which may influence their transport and distribution.
Subcellular Localization
The solubility and chemical stability of 1,2,3-triazoles may influence their localization within specific compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1H-1,2,3-Triazol-1-amine hydrochloride can be synthesized through several methods. One common approach involves the cycloaddition reaction between azides and alkynes, known as “click chemistry.” This reaction is typically catalyzed by copper(I) ions and proceeds under mild conditions in aqueous or organic solvents . Another method involves the reduction of 1,2,3-triazole derivatives using reducing agents such as sodium borohydride .
Industrial Production Methods: Industrial production of 1H-1,2,3-triazol-1-amine hydrochloride often employs large-scale cycloaddition reactions using automated reactors. The reaction conditions are optimized to ensure high yields and purity. The product is then purified through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 1H-1,2,3-Triazol-1-amine hydrochloride undergoes various chemical reactions, including:
Reduction: Reduction of the compound can yield amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted triazoles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides.
Major Products Formed:
Oxidation: Triazole N-oxides.
Reduction: Amine derivatives.
Substitution: Substituted triazoles.
Vergleich Mit ähnlichen Verbindungen
1H-1,2,3-Triazol-1-amine hydrochloride can be compared with other triazole derivatives, such as:
1-Methyl-1H-1,2,4-triazol-3-amine hydrochloride: This compound has a similar triazole ring structure but differs in the position and type of substituents, leading to different chemical properties and applications.
1H-1,2,4-Triazol-3-amine:
4-Amino-1,2,4-triazole: This compound is used in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of 1H-1,2,3-triazol-1-amine hydrochloride lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other triazole derivatives.
Eigenschaften
IUPAC Name |
triazol-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N4.ClH/c3-6-2-1-4-5-6;/h1-2H,3H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSABPANCQVDZBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=N1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
332876-73-0 |
Source


|
| Record name | 1H-1,2,3-triazol-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-cinnamyl-2-(ethylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2422836.png)
![(2Z)-2-[(2-fluorophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2422838.png)

![ethyl 4-[2-(naphthalen-1-yl)acetyl]piperazine-1-carboxylate](/img/structure/B2422840.png)
![N-[2-(2,5-dimethoxyphenyl)-1,3-thiazol-5-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2422844.png)
![1-(Chloromethyl)-3-(2,3-dichlorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2422845.png)
![2-(CYCLOPENTYLSULFANYL)-N-{[1-(CYCLOPROPANESULFONYL)PIPERIDIN-4-YL]METHYL}ACETAMIDE](/img/structure/B2422846.png)
![3-Bromo-1-(bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2422847.png)
![N-[2-(2,5-dimethoxyphenyl)ethyl]-1-(2-methoxyphenyl)methanimine](/img/structure/B2422848.png)

![(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2422852.png)
![N-(3-methoxyphenyl)-2-{[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2422856.png)
